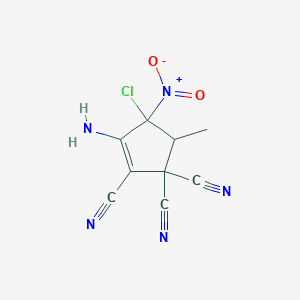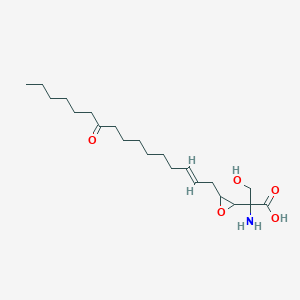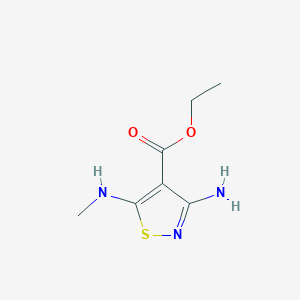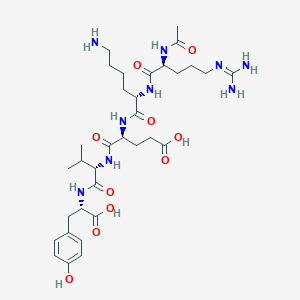
2-Chloro-3-hydrazinylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-hydrazinylpyridine involves the substitution reactions of 2-chloro-3-cyanopyridines, which are readily replaced by various amines including hydrazine, to give hydrazinopyridines (Bomika et al., 1976). Additionally, 2,3-Dichloropyridine can be synthesized from 3-aminopyridine and then reacted with hydrazine to produce 3-chloro-2-hydrazinopyridine by electrophilic substitution (Zhang Zhong-tao, 2011).
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hydrazinylpyridine derivatives has been analyzed through various spectroscopic methods. For instance, 2-hydrazinopyridine derivatives have been structurally characterized using X-ray diffraction and other spectroscopic techniques (Tranfić et al., 2011). These analyses reveal the structural peculiarities of these compounds, such as hydrogen bonding and electronic interactions.
Chemical Reactions and Properties
The reactivity of 2-Chloro-3-hydrazinylpyridine derivatives involves various chemical transformations. For example, 2-hydrazinylpyridine-3,4-dicarbonitriles can react with salicylaldehyde derivatives to yield corresponding hydrazones, demonstrating the compound's ability to undergo condensation reactions (Ershov et al., 2018).
Physical Properties Analysis
The physical properties of 2-Chloro-3-hydrazinylpyridine and its derivatives can be studied through various spectroscopic techniques. Investigations into the crystalline structure and vibrational, electronic, and NMR analyses provide insight into the compound's physical characteristics (Velraj et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Chloro-3-hydrazinylpyridine derivatives are diverse, as evidenced by their reactivity and the variety of products formed from chemical reactions. For instance, the formation of 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid illustrates the compound's versatility in organic synthesis (Holla et al., 2004).
Scientific Research Applications
Cyclization Patterns in Organic Synthesis : 2-Chloro-3-hydrazinylpyridine demonstrates unique reactivity in organic synthesis. For example, it undergoes different types of cyclizations depending on the substitution, leading to derivatives of the pyrido[2,1-c][1,2,4]triazinone skeleton (Cheurfa et al., 2016).
Nucleophilic Substitution Reactions : This compound is involved in nucleophilic substitution reactions to form various products like 2-aminopyridines and pyridopyrazoles (Bomika et al., 1976).
Synthesis of Hydrazinylpyridine Derivatives : It reacts with salicylaldehyde derivatives to form 2-{2-[2-hydroxyphenylmethylidene]hydrazinyl}pyridine-3,4-dicarbonitriles, with potential applications in fluorescence spectroscopy (Ershov et al., 2018).
Synthesis of Pyrazolidinecarboxylate : 2-Chloro-3-hydrazinylpyridine is also used in the synthesis of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, indicating its versatility in synthesizing heterocyclic compounds (Zhang Zhong-tao, 2011).
Formation of Metal Complexes : The compound forms complexes with metals like copper(II) and zinc(II), which can be studied for their structural and chemical properties (Despaigne et al., 2009).
Synthesis of Bicyclo[2.2.2]octenes : It is used in the synthesis of substituted hydrazinylpyridines, which are then transformed into bicyclo[2.2.2]octenes fused with two N-aminosuccinimide moieties (Ekar & Kranjc, 2020).
Biological Imaging Applications : A fluorescent probe constructed from 2-hydrazinylpyridine is used for fast-detection of hypochlorite in biological imaging (Wu et al., 2016).
Anticancer Agents : Derivatives of 2-Chloro-3-hydrazinylpyridine, such as 2-(Aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, have shown impressive activity against leukemia, with some compounds advancing to clinical trials (Capps et al., 1992).
Safety and Hazards
properties
IUPAC Name |
(2-chloropyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFQSGTPZMDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554818 | |
| Record name | 2-Chloro-3-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydrazinylpyridine | |
CAS RN |
117087-45-3 | |
| Record name | 2-Chloro-3-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)









